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molecular formula C16H17NO3 B8597043 Acetamide, N-(2,5-dimethoxyphenyl)-2-phenyl-

Acetamide, N-(2,5-dimethoxyphenyl)-2-phenyl-

Cat. No. B8597043
M. Wt: 271.31 g/mol
InChI Key: ZREUHORSMKPNIE-UHFFFAOYSA-N
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Patent
US05716963

Procedure details

A solution of phenylacetyl chloride (1.07 g, 6.6 mmol) in dry benzene (7 ml) was added drop by drop for 10 minutes to a cooled solution of 2,5-dimethoxyaniline (1 g, 6.5 mmol) in dry benzene (7 ml). The reaction mixture was agitated at room temperature for 1 hour and then the reaction was stopped with cold 24% aqueous sodium carbonate (10 ml.) After vigorously agitating the two-phase system for 30 minutes, the benzene layer was separated and the aqueous phase was extracted with ether (3×50 ml). The combined organic layers were dried over sodium sulfate and evaporated and the residue was crystallized from petroleum ether, yielding 1.61 g 91%) of N-(2',5'-dimethoxyphenyl)-2-phenylacetamide. m.p. 85° C. (petroleum ether).
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8](Cl)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:11][O:12][C:13]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][C:14]=1[NH2:15].C(=O)([O-])[O-].[Na+].[Na+]>C1C=CC=CC=1>[CH3:11][O:12][C:13]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][C:14]=1[NH:15][C:8](=[O:9])[CH2:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.07 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)Cl
Name
Quantity
1 g
Type
reactant
Smiles
COC1=C(N)C=C(C=C1)OC
Name
Quantity
7 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
7 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was agitated at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After vigorously agitating the two-phase system for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the benzene layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ether (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from petroleum ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(C=C(C=C1)OC)NC(CC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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